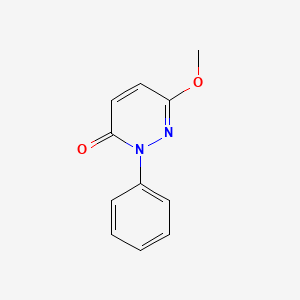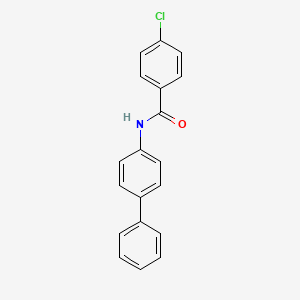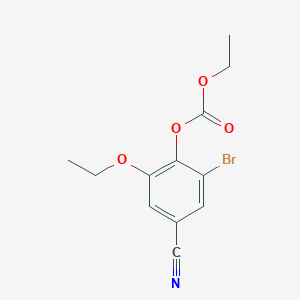
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature and is a member of the diazepanone family of compounds. In
作用機序
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the production of inflammatory cytokines. It has also been shown to have analgesic effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one in lab experiments is its high potency and specificity. This compound has been shown to be effective at low concentrations and to have minimal off-target effects. However, one limitation is that it may be difficult to synthesize and purify in large quantities, which could limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases, including clinical trials in humans. Additionally, further studies could investigate the mechanism of action of this compound and identify potential off-target effects.
合成法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with methyl acrylate. The resulting product is then reacted with isopropylmagnesium chloride to form an intermediate, which is then reacted with an acid chloride to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
The potential applications of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one in scientific research are vast. This compound has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential as an anti-inflammatory agent and as an analgesic. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-methylbut-2-enoyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-14(2)11-20(25)22-10-9-19(24)23(18(13-22)15(3)4)12-16-5-7-17(21)8-6-16/h5-8,11,15,18H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUIDTVABHHEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(1-cyclopentyl-1H-imidazol-2-yl)-2-ethoxyphenyl]methanol](/img/structure/B5410229.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5410245.png)

![3-{2-[(2,4-dichlorobenzyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B5410255.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5410260.png)

![3-biphenyl-4-yl-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5410267.png)
![N-(3-chlorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5410272.png)
![N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide](/img/structure/B5410285.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5410304.png)
![1',3'-dimethylspiro[cyclohexane-1,8'-purine]-2',6'(1'H,3'H)-dione](/img/structure/B5410310.png)
![rel-(2R,3R,6R)-5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5410320.png)